N-cyano-N'-cyclopropylguanidine

Description

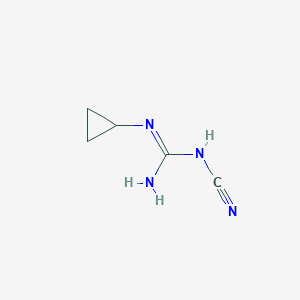

N-Cyano-N'-cyclopropylguanidine is a cyanoguanidine derivative characterized by a cyano group (-CN) at the N-position and a cyclopropyl substituent at the N'-position. Cyanoguanidines are widely studied for their diverse pharmacological activities, including potassium channel modulation, antihypertensive effects, and receptor antagonism .

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

1-cyano-2-cyclopropylguanidine |

InChI |

InChI=1S/C5H8N4/c6-3-8-5(7)9-4-1-2-4/h4H,1-2H2,(H3,7,8,9) |

InChI Key |

KCOZKSLUHKPGIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N=C(N)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituents on the guanidine backbone significantly influence physicochemical properties such as solubility, lipophilicity, and molecular weight. Below is a comparative table of key cyanoguanidine derivatives:

*Estimated based on molecular formula (C₅H₈N₄).

- Cyclopropyl Group : The cyclopropyl substituent in the target compound enhances rigidity and may improve metabolic stability compared to linear alkyl chains (e.g., in pinacidil) .

Potassium Channel Modulation

- Pinacidil and P1075 : Act as ATP-sensitive potassium (KATP) channel openers (KCOs), inducing vasodilation and used in hypertension research. P1075 binds to SUR2 subunits, interacting with transmembrane helices (TM10, TM11, TM12) to stabilize channel opening .

- This compound: Hypothesized to interact with KATP channels due to structural similarity to P1075, but the smaller cyclopropyl group may alter binding affinity or selectivity .

Antihypertensive vs. Antitumor Effects

- Pinacidil : Approved for hypertension, targeting vascular smooth muscle KATP channels .

- CHS 828 : Inhibits nicotinamide phosphoribosyltransferase (NAMPT), showing antitumor activity in preclinical models .

- Cimetidine : Blocks histamine H2 receptors, reducing gastric acid secretion .

Receptor Binding Specificity

Research Findings and Implications

Structure-Activity Relationship (SAR) :

- Pyridinyl substituents (e.g., in pinacidil) enhance KATP channel activation, while alkyl chains influence duration of action .

- The cyclopropyl group’s rigidity may improve metabolic stability but reduce binding affinity compared to flexible alkyl chains .

Therapeutic Potential: this compound could serve as a lead compound for diseases requiring balanced lipophilicity and target specificity, such as neurological disorders or metabolic syndromes.

Comparative Efficacy: Pinacidil and P1075 show nanomolar potency in KATP activation, whereas cyclopropyl derivatives may require optimization for similar efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.